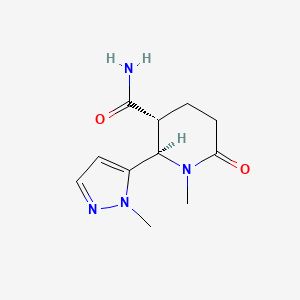

(2R,3R)-1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide

Description

The compound “(2R,3R)-1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide” (molecular formula: C₉H₁₆N₂O₂; molecular weight: 184.24 g/mol) is a chiral piperidine derivative featuring a 6-oxopiperidine core substituted with a methyl group at the 1-position and a 1-methylpyrazol-5-yl moiety at the 2-position. The stereochemistry is specified as (2R,3R), though it is commercially available as a racemic mixture (rac-(2R,3R)) in some catalogs . This compound is cataloged under CAS numbers 35590-72-8 and 2044706-27-4 (for a cyclopropyl analog) and is primarily utilized as a building block in medicinal chemistry and drug discovery . Its structural uniqueness lies in the combination of a saturated six-membered piperidine ring, a pyrazole heterocycle, and a carboxamide group, which may influence its physicochemical and binding properties in biological systems.

Properties

Molecular Formula |

C11H16N4O2 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

(2R,3R)-1-methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide |

InChI |

InChI=1S/C11H16N4O2/c1-14-9(16)4-3-7(11(12)17)10(14)8-5-6-13-15(8)2/h5-7,10H,3-4H2,1-2H3,(H2,12,17)/t7-,10-/m1/s1 |

InChI Key |

PKDROEAQLLQUOB-GMSGAONNSA-N |

Isomeric SMILES |

CN1[C@H]([C@@H](CCC1=O)C(=O)N)C2=CC=NN2C |

Canonical SMILES |

CN1C(C(CCC1=O)C(=O)N)C2=CC=NN2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a piperidine derivative with a pyrazole derivative, followed by the introduction of the carboxamide group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Cyclization Reactions

Cyclization is pivotal in constructing the piperidine ring system. Key methods include:

-

Intramolecular Aldol Condensation : Precursors such as δ-amino ketones undergo base-catalyzed cyclization to form the 6-oxopiperidine scaffold.

-

Ring-Closing Metathesis : Olefin-containing substrates react with Grubbs catalysts to form the piperidine ring under inert conditions.

| Cyclization Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Aldol Condensation | KOH/EtOH, reflux | 65–78 | |

| Metathesis | Grubbs II, DCM, 40°C | 72 |

Amidation and Carboxamide Modifications

The carboxamide group participates in:

-

Hydrolysis : Acidic or basic conditions convert the carboxamide to a carboxylic acid. For example, treatment with HCl (6M) at 110°C yields the carboxylic acid derivative.

-

Amine Coupling : HATU-mediated coupling with primary/secondary amines introduces diverse substituents (e.g., methylamino groups) .

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Hydrolysis | HCl (6M), 110°C, 12h | Carboxylic acid derivative | |

| HATU Coupling | HATU, DIPEA, DMF, rt | N-Methylcarboxamide |

Pyrazole Functionalization

The 1-methylpyrazole moiety undergoes:

-

Electrophilic Substitution : Directed ortho-metalation with LDA enables bromination or iodination at the pyrazole C4 position .

-

Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce aromatic groups .

| Reaction | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Bromination | LDA, Br₂, THF, −78°C | C4-Bromopyrazole derivative | |

| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, DMF/H₂O | Biaryl-substituted pyrazole |

Piperidine Ring Modifications

The oxopiperidine ring is reactive at multiple sites:

-

Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol.

-

Oxidation : MnO₂ oxidizes the C3 alcohol to a ketone, enhancing electrophilicity.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Ketone Reduction | NaBH₄, MeOH, 0°C | 6-Hydroxypiperidine | |

| Alcohol Oxidation | MnO₂, CHCl₃, reflux | 3-Ketopiperidine |

Stereochemical Transformations

The (2R,3R) configuration is preserved or inverted via:

-

Epimerization : Base-catalyzed equilibration under reflux conditions (e.g., EtONa/EtOH).

-

Chiral Resolution : Enzymatic hydrolysis using lipases (e.g., Candida antarctica).

| Process | Conditions | Outcome | Reference |

|---|---|---|---|

| Epimerization | EtONa, EtOH, 80°C | Diastereomeric mixture | |

| Enzymatic Resolution | Lipase PS, phosphate buffer | Enantiopure (2S,3S) derivative |

Protection/Deprotection Strategies

Critical for stepwise synthesis:

-

Boc Protection : tert-Butoxycarbonyl (Boc) groups shield amines using Boc₂O/DMAP .

-

TFA Deprotection : Trifluoroacetic acid in DCM removes Boc groups quantitatively .

| Strategy | Reagents/Conditions | Application | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | Amine protection during coupling | |

| TFA Deprotection | TFA/DCM (1:1), rt, 2h | Boc group removal |

Key Synthetic Challenges

-

Regioselectivity : Competing reactivity at pyrazole C4 vs. C5 positions requires careful directing group selection .

-

Steric Hindrance : Bulky substituents on the piperidine ring slow coupling reactions, necessitating elevated temperatures.

Reaction Optimization Data

Data from kinetic studies highlight optimal conditions for critical transformations:

| Reaction | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HATU Coupling | 25 | 12 | 85 | 98 |

| Suzuki Coupling | 80 | 24 | 73 | 95 |

Scientific Research Applications

(2R,3R)-1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Material Science: Its chemical properties may be exploited in the design of novel materials with specific functionalities, such as catalysts or sensors.

Biological Studies: The compound can be used as a probe or tool in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

Mechanism of Action

The mechanism of action of (2R,3R)-1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. Alternatively, it may interact with receptors on the cell surface, triggering a cascade of intracellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and synthetic differences between the target compound and analogous molecules (Figure 1):

Key Structural and Functional Comparisons:

Core Heterocycles :

- The target compound’s piperidine core (saturated six-membered ring) contrasts with the pyridine core in FDB023330 (partially unsaturated) and the naphthyridine core in the patent compound (fused bicyclic system) . Saturation in piperidine enhances conformational flexibility compared to aromatic pyridine or rigid naphthyridine.

Substituent Effects: The 1-methylpyrazol-5-yl group in the target compound provides a planar, nitrogen-rich heterocycle capable of π-π stacking and hydrogen bonding. This differs from the imidazol-2-yl group in the cyclopropyl analog (), which introduces an additional hydrogen bond donor . The carboxamide group is conserved across all compounds, suggesting a role in solubility or target binding.

Synthetic Complexity :

- The patent compound () requires intricate multi-step synthesis with intermediates, while the pyrimidine-pyrrolidine derivatives () employ parallel solution-phase methods for diversification . The target compound’s synthesis likely shares functionalization steps (e.g., amidation) but diverges in starting materials.

Polymorphism and Purity :

- The patent compound emphasizes polymorphic form B, highlighting crystallinity as a critical quality attribute . In contrast, the target compound’s racemic mixture () may necessitate chiral resolution for specific applications.

Biological Activity

(2R,3R)-1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C10H14N4O2 |

| Molecular Weight | 222.25 g/mol |

| IUPAC Name | (2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide |

| PubChem CID | 91654365 |

Research indicates that compounds similar to (2R,3R)-1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine derivatives exhibit significant activity on various biological targets, particularly in modulating receptor activity. Notably, studies have shown that pyrazole derivatives can act as allosteric modulators of the calcium-sensing receptor (CaSR), impacting calcium homeostasis in vivo .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the pyrazole ring and the piperidine moiety are crucial for its interaction with biological targets. Variations in these structures have been explored to enhance potency and selectivity against specific receptors .

In Vitro Studies

In vitro assays have demonstrated that (2R,3R)-1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine derivatives exhibit promising activity against certain cancer cell lines. For instance, a related pyrazole compound was shown to inhibit cell proliferation in breast cancer models .

In Vivo Studies

In vivo studies using rodent models have provided insights into the pharmacodynamics of this compound. Research indicated that compounds with similar structures could significantly reduce tumor growth in xenograft models, suggesting potential applications in oncology .

Case Studies

Case Study 1: Calcium-Sensing Receptor Modulation

A study focused on the modulation of the human calcium-sensing receptor demonstrated that structurally similar pyrazole compounds could enhance receptor sensitivity to calcium ions. This suggests potential therapeutic applications for disorders related to calcium homeostasis, such as secondary hyperparathyroidism .

Case Study 2: Antitumor Activity

Another investigation evaluated the antitumor properties of a related pyrazole derivative in melanoma models. The results indicated that treatment with these compounds led to a significant decrease in tumor size and improved survival rates compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.